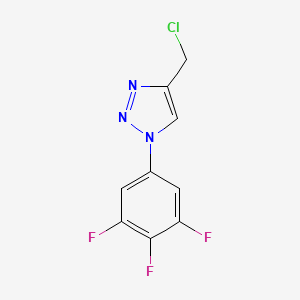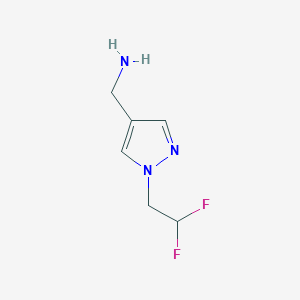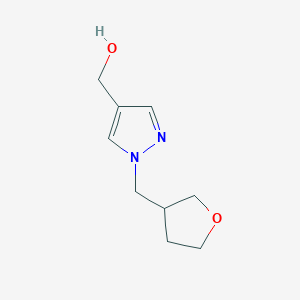
1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one
Übersicht
Beschreibung
1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one, or 1-Pyrrolidin-3-yl-3,3-dimethylbutan-2-one, is a synthetic compound that has been studied extensively in recent years due to its potential applications in a wide range of scientific and medical fields. This compound is a derivative of the pyrrolidine family, which consists of compounds with a 5-member ring structure containing nitrogen, and is also known as 1-pyrrolidine-3-yl-3,3-dimethylbutan-2-one. It has been widely studied for its potential applications in drug design, biochemistry, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Chemosensor Development
One study discusses the creation of a novel blue emissive dimethylfuran tethered 2-aminopyridine-3-carbonitrile as a dual responsive fluorescent chemosensor for Fe³⁺ ions and picric acid, showcasing the potential for such compounds in environmental monitoring and safety applications (Shylaja et al., 2020).
Solid-State Polymorphism
Research on the dynamics of dimethylbutanols in plastic crystalline phases by field cycling 1H NMR relaxometry highlights the rich solid-state polymorphism of these compounds, which includes plastic crystalline phases and glass, indicating the interest in the physical properties of similar molecules for materials science (Carignani et al., 2018).
Enantioseparation Techniques
Another study outlines the use of chiral benzofurazan-derived derivatization reagents for indirect enantioseparations by HPLC, focusing on the separation of enantiomers of biologically important molecules. This emphasizes the role of derivatization agents in enhancing the analysis of chiral compounds, which may include structures akin to 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one (Toyo’oka, 2013).
Synthetic Methods and Characterization
Synthesis and characterization of novel compounds, such as the detailed structure elucidation process of a new cannabimimetic designer drug, offer insights into methodologies that could be applicable in researching compounds with similar structures to 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one. These methods include NMR spectroscopic and mass spectrometric techniques (Girreser et al., 2016).
Photocage Development
Research on the development of visible light triggerable traceless Staudinger ligation reagents highlights the synthesis of photocages for diphenylphosphinothioesters, which can be uncaged by visible light. This study points to the potential for creating light-responsive systems for controlled release or activation of functional groups in molecules structurally related to the target compound (Hu et al., 2018).
Eigenschaften
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)9(13)7-12-5-4-8(11)6-12/h8H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOASEPJBHLEXSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1468001.png)
![1-[1-(3-methylbutyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468004.png)



![1-[(Ethylamino)methyl]cyclopentan-1-ol](/img/structure/B1468013.png)
![1-[(Tert-butylamino)methyl]cyclopentan-1-ol](/img/structure/B1468014.png)
![5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468015.png)


![2-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468020.png)